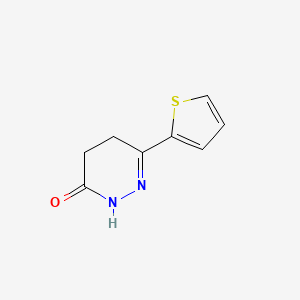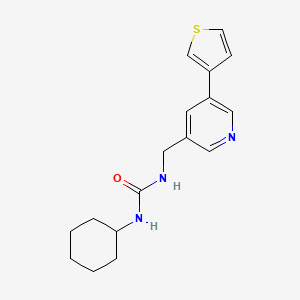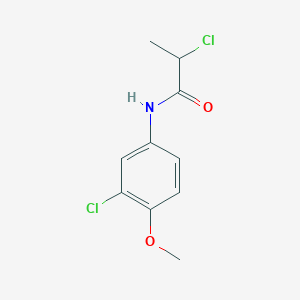![molecular formula C16H18N6 B2981132 2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380166-95-8](/img/structure/B2981132.png)
2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPP, and it is a pyridine-based compound that has a piperazine and pyrimidine ring attached to it. DMPP has been synthesized using various methods, and its unique structure has been studied extensively to understand its mechanism of action and biochemical and physiological effects.
作用机制
DMPP acts as an antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the brain and other tissues. DMPP binds to the receptor and blocks the ion channel, which leads to a decrease in the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This mechanism of action has been studied extensively, and it has been found to be involved in various physiological and pathological processes.
Biochemical and Physiological Effects
DMPP has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of inflammation. DMPP has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, schizophrenia, and Parkinson's disease. DMPP has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.
实验室实验的优点和局限性
DMPP has several advantages as a research tool, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor. DMPP has also been found to be stable and easy to synthesize, which makes it an attractive compound for research purposes. However, there are also limitations to the use of DMPP in lab experiments, including its potential toxicity and the need for further studies to understand its long-term effects.
未来方向
There are several future directions for the study of DMPP, including its potential use as a therapeutic agent for various diseases. DMPP may also be useful as a research tool for the study of the α7 nicotinic acetylcholine receptor and its role in various physiological and pathological processes. Further studies are needed to understand the long-term effects of DMPP and its potential as a therapeutic agent. Additionally, the development of new synthesis methods for DMPP may lead to improved yields and purity, which would be beneficial for further research.
合成方法
DMPP can be synthesized using various methods, including the reaction of 2-chloro-3-cyanopyridine with 5,6-dimethyl-4-piperazinylamine. Another method involves the reaction of 2-amino-3-cyanopyridine with 5,6-dimethyl-4-piperazinylamine in the presence of a catalyst. DMPP has also been synthesized using a solvent-free microwave-assisted method, which provides high yields and purity.
科学研究应用
DMPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. DMPP has been found to be a potent antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological and pathological processes. DMPP has also been studied for its potential use as a radioligand for imaging α7 nicotinic acetylcholine receptors in the brain.
属性
IUPAC Name |
2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-12-13(2)19-11-20-15(12)21-6-8-22(9-7-21)16-14(10-17)4-3-5-18-16/h3-5,11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHKYZUSEQRDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=C(C=CC=N3)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2981049.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2981051.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide](/img/structure/B2981053.png)
![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/no-structure.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B2981056.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone](/img/structure/B2981057.png)
![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2981058.png)





